(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 178614-75-0
VCID: VC0175526
InChI: InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)/t16-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N
Molecular Formula: C20H16N2O6
Molecular Weight: 380.356

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate

CAS No.: 178614-75-0

Cat. No.: VC0175526

Molecular Formula: C20H16N2O6

Molecular Weight: 380.356

* For research use only. Not for human or veterinary use.

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate - 178614-75-0

Specification

CAS No. 178614-75-0
Molecular Formula C20H16N2O6
Molecular Weight 380.356
IUPAC Name 9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)/t16-/m0/s1
Standard InChI Key XPVFVXZXKWHSNI-INIZCTEOSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N

Introduction

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound with a specific stereochemistry, indicated by the "(S)" prefix. This compound is often associated with the synthesis of peptides and other organic molecules due to its protective group properties. The fluorenyl group is commonly used in organic synthesis as a protecting group for amines, while the oxazolidine ring is a common motif in various pharmaceuticals and synthetic intermediates.

Synonyms and Identifiers

  • PubChem CID: 75409802

  • CAS Number: 178614-75-0

  • Synonyms: N-alpha-Fmoc-L-asparagine N-carboxyanhydride, among others .

Synthesis Overview

The synthesis of this compound typically involves the use of fluorenyl-based protecting groups and oxazolidine rings. These components are crucial in peptide synthesis and other organic reactions, where protecting groups are necessary to control reactivity.

Applications in Organic Synthesis

  • Peptide Synthesis: The fluorenyl group is often used as a protecting group for amines, which is essential in peptide synthesis to prevent unwanted reactions during the coupling steps.

  • Pharmaceutical Intermediates: Oxazolidine rings are found in various pharmaceutical compounds, suggesting potential applications in drug synthesis.

Data Table

PropertyValue
Molecular FormulaC20H16N2O6
Molecular Weight380.3 g/mol
CAS Number178614-75-0
PubChem CID75409802
IUPAC Name9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate

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